molecular formula C9H13N3O4 B6335334 tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate CAS No. 1003011-05-9

tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate

Cat. No.: B6335334
CAS No.: 1003011-05-9
M. Wt: 227.22 g/mol
InChI Key: YSHGVIXDDTXRJC-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C9H13N3O4. It is a versatile small molecule scaffold used in various research and industrial applications. The compound features a tert-butyl ester group and a nitro-substituted pyrazole ring, making it an interesting subject for chemical synthesis and reactivity studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 3-nitro-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate is used in several scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating the biological activity of pyrazole derivatives and their potential as pharmaceutical agents.

    Medicine: Exploring its potential as a precursor for drug development, particularly in designing anti-inflammatory and anticancer agents.

    Industry: Used in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazole ring can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(3-amino-1H-pyrazol-1-yl)acetate
  • 2-(3-nitro-1H-pyrazol-1-yl)acetic acid
  • tert-Butyl 2-(3-nitro-1H-imidazol-1-yl)acetate

Uniqueness

tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate is unique due to its combination of a tert-butyl ester group and a nitro-substituted pyrazole ring. This structure provides distinct reactivity and biological activity compared to similar compounds, making it valuable for various research and industrial applications .

Properties

IUPAC Name

tert-butyl 2-(3-nitropyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-9(2,3)16-8(13)6-11-5-4-7(10-11)12(14)15/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHGVIXDDTXRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-Nitro-1H-pyrazole (1.00 g, 8.84 mmol) in anhydrous N,N-dimethylformamide (20 mL), a 60% dispersion of sodium hydride in mineral oil (390 mg, 9.73 mmol) was added while stirring under nitrogen. After the effervescence ceased and the mixture was stirred for additional 1 h, tert-butyl-bromoacetate (1.44 mL, 9.73 mmol) was added. The mixture was continued to stir under nitrogen for an additional 2 h. The solvent was removed in vacuo and purification by ISCO flash column chromatography (Teledyne Isco RediSep Flash Column 40 g; 0% ethyl acetate/hexanes to 50% ethyl acetate/hexanes, 30 min) afforded (3-nitro-pyrazol-1-yl)-acetic acid tert-butyl ester (1.55 g, 77%) as a white powder. H1-NMR (400 MHz, CDCl3) δ: 1.42 (9H, s), 4.86 (2H, s), 6.87 (1H, d, J=2.4 Hz), 7.54 (1H, d, J=2.3 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.44 mL
Type
reactant
Reaction Step Two

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